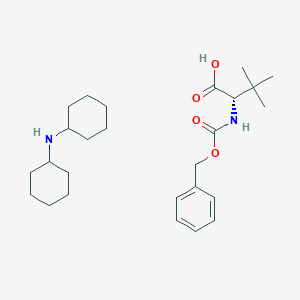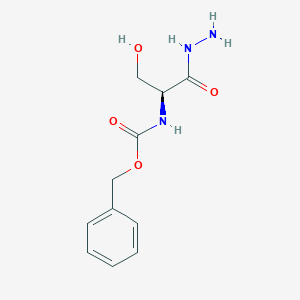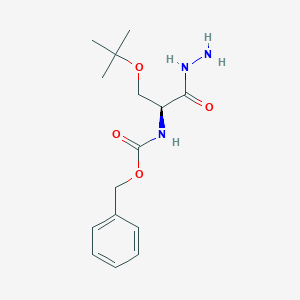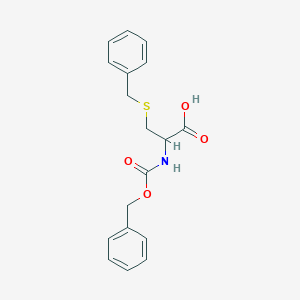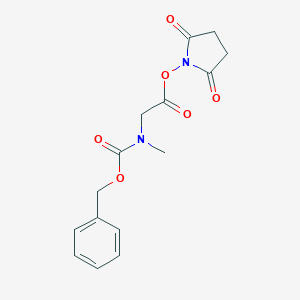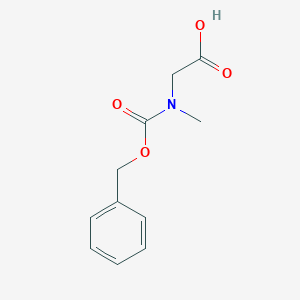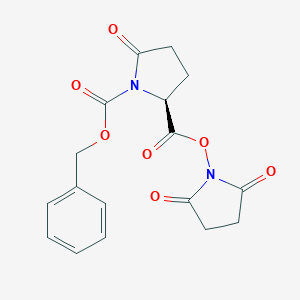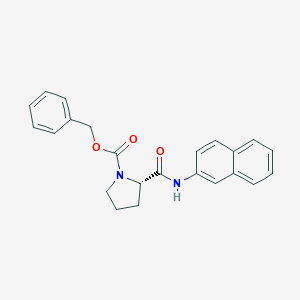
Z-L-proline beta-naphthylamide
描述
Z-L-proline beta-naphthylamide is a biochemical compound used primarily in proteomics research. It is a derivative of proline, an amino acid, and beta-naphthylamide, a naphthalene derivative. This compound is known for its role as a substrate in enzyme activity assays, particularly for testing the activity of hydroxy prolyl aminopeptidase .
作用机制
Target of Action
Z-L-Proline Beta-Naphthylamide primarily targets Prolyl Endopeptidase (PEP) . PEP is an enzyme that cleaves peptide bonds on the C-terminal side of proline residues, playing a crucial role in the metabolism of proteins and peptides.
Mode of Action
This compound acts as a substrate for the enzyme PEP . The compound’s interaction with PEP leads to its hydrolysis, releasing a colorless free beta-naphthylamine derivative .
Biochemical Pathways
The hydrolysis of this compound by PEP affects the protein metabolism pathway . The released beta-naphthylamine derivative can further couple with a diazo dye coupler to produce a pink to red color , which can be used to monitor the activity of PEP.
Result of Action
The hydrolysis of this compound by PEP results in the production of a colorless free beta-naphthylamine derivative . This derivative can be used to monitor the activity of PEP, providing a valuable tool for proteomics research .
生化分析
Biochemical Properties
Z-L-proline beta-naphthylamide plays a significant role in biochemical reactions, particularly in the hydrolysis of substrates by hydroxy prolyl aminopeptidase. This reaction releases a colorless free beta-naphthylamine derivative, which can be coupled with a diazo dye coupler to produce a pink to red color . This property makes this compound useful in various enzymatic assays and biochemical tests.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It interacts with specific enzymes and proteins, affecting their activity and function. These interactions can lead to changes in cell function, such as alterations in metabolic flux and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with hydroxy prolyl aminopeptidase and other enzymes plays a crucial role in its biochemical activity. These interactions can modulate enzyme activity, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in hydrolyzing substrates and releasing beta-naphthylamine derivatives is a key aspect of its metabolic activity. These interactions can influence overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules. Studying the subcellular localization of this compound provides insights into its role in cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-proline beta-naphthylamide typically involves the coupling of Z-L-proline with beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications .
化学反应分析
Types of Reactions: Z-L-proline beta-naphthylamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the amide bond in the presence of water and an enzyme such as hydroxy prolyl aminopeptidase.
Oxidation: Oxidative reactions may involve reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles, depending on the desired modification of the compound.
Major Products: The major products formed from these reactions include beta-naphthylamine and various derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
Z-L-proline beta-naphthylamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It serves as a substrate for enzyme activity assays, helping researchers study the activity of specific enzymes such as hydroxy prolyl aminopeptidase.
Biochemical Studies: The compound is used to investigate biochemical pathways and enzyme kinetics.
Medical Research: It is employed in the study of diseases related to enzyme deficiencies or malfunctions.
Industrial Applications: this compound is used in the development of diagnostic assays and other biochemical tools.
相似化合物的比较
L-proline beta-naphthylamide: Similar to Z-L-proline beta-naphthylamide but lacks the Z-protecting group.
L-proline p-nitroanilide: Another proline derivative used in enzyme assays but with a different chromogenic group.
Uniqueness: this compound is unique due to the presence of the Z-protecting group, which provides stability and specificity in enzyme assays. This makes it particularly useful in proteomics research where precise measurement of enzyme activity is crucial .
属性
IUPAC Name |
benzyl (2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(24-20-13-12-18-9-4-5-10-19(18)15-20)21-11-6-14-25(21)23(27)28-16-17-7-2-1-3-8-17/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,24,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYOPCQZVPOCL-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435802 | |
| Record name | Z-L-proline beta-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86925-99-7 | |
| Record name | Z-L-proline beta-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cbz-L-proline β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


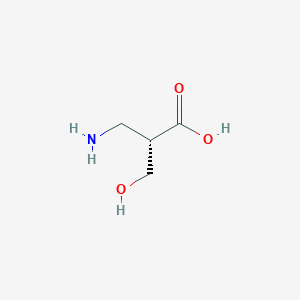
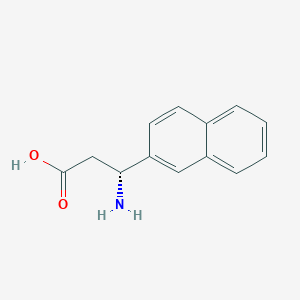
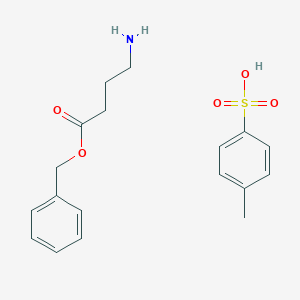



![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)
